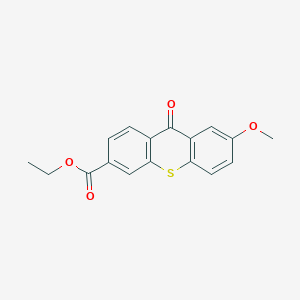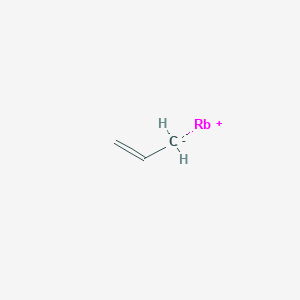
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and two methanethiol groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide . The methanethiol groups can be introduced using thiolating agents such as methanethiol in the presence of a base .
Industrial Production Methods
Industrial production of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-tert-Butyl-2-hydroxy-1,3-phenylene)dimethanethiol: Similar structure but with a hydroxyl group instead of a fluorine atom.
(5-tert-Butyl-2-chloro-1,3-phenylene)dimethanethiol: Similar structure but with a chlorine atom instead of a fluorine atom.
(5-tert-Butyl-2-bromo-1,3-phenylene)dimethanethiol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and binding affinity. The combination of the tert-butyl group, fluorine atom, and methanethiol groups makes this compound distinct from its analogs and provides it with unique characteristics that can be exploited in various applications.
Propriétés
| 77180-50-8 | |
Formule moléculaire |
C12H17FS2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
[5-tert-butyl-2-fluoro-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H17FS2/c1-12(2,3)10-4-8(6-14)11(13)9(5-10)7-15/h4-5,14-15H,6-7H2,1-3H3 |
Clé InChI |
LTVNSJDMACFFSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)CS)F)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
